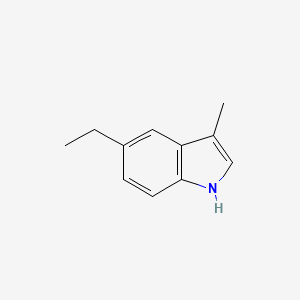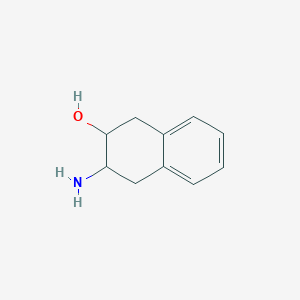
1,1'-Carbonylbis(aziridine-2-carbonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Carbonylbis(aziridine-2-carbonitrile) is a compound that features two aziridine rings connected by a carbonyl group Aziridines are three-membered nitrogen-containing rings known for their high strain energy and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Carbonylbis(aziridine-2-carbonitrile) typically involves the reaction of aziridine-2-carbonitrile with a carbonylating agent. One common method is the reaction of aziridine-2-carbonitrile with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the aziridine rings.
Industrial Production Methods
Industrial production of 1,1’-Carbonylbis(aziridine-2-carbonitrile) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
化学反应分析
Types of Reactions
1,1’-Carbonylbis(aziridine-2-carbonitrile) undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the carbonyl group.
Substitution Reactions: The aziridine rings can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as boron trifluoride
Major Products
The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine nucleophile typically yields a substituted amine product with the aziridine ring opened.
科学研究应用
1,1’-Carbonylbis(aziridine-2-carbonitrile) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Biological Research: The compound’s reactivity with nucleophiles makes it useful in the study of protein modifications and interactions.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1,1’-Carbonylbis(aziridine-2-carbonitrile) involves the high strain energy of the aziridine rings, which makes them highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the carbonyl group connecting two aziridine rings.
Aziridine-2-carboxamide: Contains an amide group instead of a carbonyl group.
Aziridine-2-carboxylate: Features a carboxylate group in place of the carbonyl group.
Uniqueness
1,1’-Carbonylbis(aziridine-2-carbonitrile) is unique due to the presence of two aziridine rings connected by a carbonyl group, which imparts distinct reactivity and potential for diverse applications. The compound’s ability to undergo nucleophilic ring-opening reactions and its high strain energy make it particularly valuable in synthetic chemistry and materials science.
属性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
1-(2-cyanoaziridine-1-carbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c8-1-5-3-10(5)7(12)11-4-6(11)2-9/h5-6H,3-4H2 |
InChI 键 |
QBFATIRWFMMXHO-UHFFFAOYSA-N |
规范 SMILES |
C1C(N1C(=O)N2CC2C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)







